![molecular formula C17H22ClNO B1438149 4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride CAS No. 1185296-26-7](/img/structure/B1438149.png)
4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride
Overview
Description
“4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride” is a chemical compound with the CAS Number: 1185296-26-7 . It has a molecular weight of 291.82 and its IUPAC name is 4-(4-sec-butylphenoxy)-2-methylaniline hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21NO.ClH/c1-4-12(2)14-5-7-15(8-6-14)19-16-9-10-17(18)13(3)11-16;/h5-12H,4,18H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Biotransformation of 4-Sec-Butylphenol
- Research Context: The environmental pollutant 4-sec-butylphenol (4-sec-BP) undergoes transformation by aerobic Gram-positive bacteria, resulting in products that are structurally modified. This process opens up potential applications in environmental protection.
- Key Findings: Mycobacterium neoaurum and Nocardia cyriacigeorgica transform 4-sec-BP into three main products, showcasing hydroxylating and glucosylating capacities. These transformations introduce different pathways for environmental pollutant detoxification (Hahn, Sünwoldt, Mikolasch, & Schauer, 2013).
Synthesis and Oxidation of Phenols
- Research Context: Investigation into the synthesis and oxidation of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols provides insights into their chemical behavior.
- Key Findings: Through the condensation of 4-amino-2,6-di-t-butylphenol hydrochloride and arylaldehydes, phenoxyl radicals were generated. These findings contribute to understanding the chemical characteristics and potential applications of similar compounds (Manda, 1974).
Pharmacological Profiles of N-Alkyl-Arterenols
- Research Context: Understanding the pharmacological effects of N-alkyl-arterenols, including sec-butyl variants, is crucial in pharmacology.
- Key Findings: The study provides insights into the excitatory and inhibitory actions of various N-alkyl-arterenols, contributing to a broader understanding of their pharmacological profiles and potential applications in medical research (Marsh Dt, Pelletier Mh, & Rosenbaum Ca, 1948).
Safety And Hazards
properties
IUPAC Name |
4-(4-butan-2-ylphenoxy)-2-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-4-12(2)14-5-7-15(8-6-14)19-16-9-10-17(18)13(3)11-16;/h5-12H,4,18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKFMKSWQNPNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride | |
CAS RN |
1185296-26-7 | |
Record name | Benzenamine, 2-methyl-4-[4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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